REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].Cl[C:16]([O:18][CH3:19])=[O:17].ClCCl>O>[CH3:19][O:18][C:16]([N:6]1[CH2:7][CH2:8][CH:3]([CH2:2][OH:1])[CH2:4][CH2:5]1)=[O:17] |f:1.2.3|
|
Name
|
|
Quantity
|
47.6 g
|
Type
|
reactant
|
Smiles
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OCC1CCNCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
85.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
38.4 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
5 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at below 10° C
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was warmed up to 20-30° C. for 1 hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with 1 M phosphoric acid solution (200 mL), saturated sodium bicarbonate solution (200 mL) and saturated sodium chloride solution (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate (50 g, 1 w/w eq)
|
Type
|
DISTILLATION
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Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |